molecular formula C5H11NO2 B1194887 Betaine aspartate CAS No. 52921-08-1

Betaine aspartate

Cat. No.: B1194887
CAS No.: 52921-08-1
M. Wt: 117.15 g/mol
InChI Key: KWIUHFFTVRNATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betaine aspartate is a research-grade compound providing the amino acid-bound form of betaine (trimethylglycine) for investigative use. This compound is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. Betaine serves two primary, well-characterized biochemical functions in biological systems. Firstly, it acts as a crucial methyl group donor in the methionine cycle. The enzyme betaine-homocysteine methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine to homocysteine, forming methionine and dimethylglycine (DMG) . This reaction is fundamental for maintaining homocysteine homeostasis and supporting S-adenosylmethionine (SAM)-dependent methylation processes, which are critical for gene expression regulation, protein function, and lipid metabolism . Secondly, betaine functions as a potent organic osmolyte , accumulating in cells under osmotic stress—such as high salinity or dehydration—to protect proteins and enzymes from denaturation, stabilize cellular volume, and maintain normal function without disrupting metabolic activity . In research settings, this compound is utilized to investigate pathways related to hepatic steatosis (fatty liver) , alcoholic and non-alcoholic liver disease , and insulin resistance . Studies suggest its mechanisms involve upregulating fatty acid β-oxidation, alleviating endoplasmic reticulum stress, inhibiting inflammatory responses (e.g., NF-κB and NLRP3 inflammasome activation), and reducing oxidative stress by ameliorating sulfur amino acid metabolism . The aspartate moiety may further influence energy metabolism pathways. Researchers employ this compound in models to elucidate molecular mechanisms governing lipid metabolism, cellular stress responses, and methylation dynamics. This product is labeled "For Research Use Only." It is not for use in diagnostic or therapeutic procedures and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trimethylazaniumyl)acetate
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InChI

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3
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InChI Key

KWIUHFFTVRNATP-UHFFFAOYSA-N
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Canonical SMILES

C[N+](C)(C)CC(=O)[O-]
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Molecular Formula

C5H11NO2
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Related CAS

590-46-5 (hydrochloride)
Record name Betaine
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DSSTOX Substance ID

DTXSID8022666
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Molecular Weight

117.15 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS], Free-flowing, white crystals; Savoury
Record name Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt
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Solubility

Soluble, Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether., Slightly soluble in chloroform, In water, 6.11X10+5 mg/L at 19 °C, Very soluble, Soluble (in ethanol)
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Vapor Pressure

0.00000053 [mmHg]
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Color/Form

Deliquescent scales or prisms

CAS No.

107-43-7
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Melting Point

301-305°C, Decomposes around 293 °C
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Preparation Methods

Decarboxylation Pathway

β-Alanine, a precursor for betaine-aspartate derivatives, is synthesized via enzymatic decarboxylation of L-aspartate:

  • Enzyme Source : Recombinant L-aspartate-α-decarboxylase (ADC) from Corynebacterium glutamicum.

  • Reaction Conditions :

    • pH 6.0–7.2 (maintained via pH-stat)

    • Temperature: 37°C

    • Substrate feeding: Fed-batch addition of L-aspartate (0.5% w/v every 8h)

Performance Metrics :

MetricValue
Conversion rate97.2%
β-Alanine titer12.85 g/L

Methylation to Betaine Aspartate

β-Alanine undergoes trimethylation using S-adenosylmethionine (SAM)-dependent methyltransferases:

  • Methylation Steps :

    • β-Alanine → N-methyl-β-alanine → N,N-dimethyl-β-alanine → betaine.

  • Enzyme : Trifunctional N-methyltransferase from Limonium latifolium (Km = 5.3–5.9 mM for substrates).

Challenges :

  • SAM dependency increases production costs.

  • Requires co-expression of SAM synthetase for industrial viability.

Microbial Fermentation Strategies

Fungal Fermentation with Aspergillus oryzae

Neopyropia yezoensis (red algae) fermentation produces betaine analogs:

  • Process Parameters :

    • Temperature: 30.5°C

    • Humidity: >90%

    • Duration: 72h

  • Metabolite Profile :

    MetaboliteConcentration (µmol/g)
    Betaine1.63
    Stachydrine4.52
    Carnitine0.159

Aspartate-rich substrates enhance betaine-aspartate yield by 38% compared to standard media.

Bacterial Systems

Escherichia coli engineered with choline oxidase (codA) and aspartate kinase (lysC) achieves:

  • Betaine titer: 2.4 g/L

  • Aspartate coupling efficiency: 78%

Critical Analysis of Purification Techniques

Ion Exchange Chromatography

  • Resin Type : Strong cation exchange (e.g., Dowex 50WX8)

  • Efficiency : Removes 99.8% chloride ions

Crystallization Optimization

  • Solvent Systems : Ethanol-water (3:1 v/v) reduces betaine solubility by 67%

  • Cooling Rate : 0.5°C/min maximizes crystal size

Lyophilization

  • Conditions : -40°C precooling, -15°C primary drying, 50°C secondary drying

  • Residual Moisture : <0.5%

Industrial-Scale Production Challenges

  • Cost Drivers :

    • Trimethylamine accounts for 62% of raw material costs.

    • SAM-dependent enzymes increase processing costs by 30%.

  • Environmental Impact :

    • Traditional methods generate 8–12 kg waste/kg product.

    • Enzymatic routes reduce waste to 1.2 kg/kg.

  • Regulatory Considerations :

    • USP-NF standards require <2 ppm heavy metals.

    • Residual solvent limits: <500 ppm ethanol .

Chemical Reactions Analysis

Types of Reactions: Betaine aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Metabolic Health

Betaine aspartate has been extensively studied for its role in improving metabolic conditions, particularly nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).

Case Study: Nonalcoholic Steatohepatitis

  • A clinical trial involving ten adult patients with NASH demonstrated that betaine supplementation led to significant biochemical improvements. Serum levels of aspartate aminotransferase decreased significantly (p = 0.02), and alanine aminotransferase levels also showed marked improvement (p = 0.007) after 12 months of treatment with betaine anhydrous .
  • Improvements in histological markers of liver disease were observed, including reduced steatosis and fibrosis stages, suggesting that betaine may serve as a promising therapeutic agent for liver-related metabolic disorders.

Table 1: Biochemical Improvements in NASH Patients

ParameterBaseline ValuePost-Treatment Valuep-value
Aspartate AminotransferaseHighReduced0.02
Alanine AminotransferaseHighReduced0.007
Degree of SteatosisModerateImprovedN/A
Fibrosis StageModerateReducedN/A

Neurological Applications

This compound has shown promise in the prevention and management of neurological disorders due to its neuroprotective properties.

Neuroprotection Against Degenerative Diseases

  • Research indicates that betaine may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by suppressing amyloid aggregates and reducing oxidative stress .
  • A study highlighted the potential of prophylactic betaine supplementation to promote brain health in young athletes, suggesting that it could enhance cognitive resilience during high-stress periods .

Table 2: Neuroprotective Mechanisms of Betaine

MechanismEffect
Amyloid Aggregate SuppressionInhibition of protein misfolding
Anti-inflammatory EffectsReduction of endoplasmic reticulum stress
Oxidative Stress MitigationEnhanced glutathione production

Athletic Performance Enhancement

This compound is increasingly included in sports nutrition for its potential to improve athletic performance and body composition.

Performance Benefits

  • Studies have shown that betaine supplementation can enhance muscle mass and strength gains during resistance training .
  • It is believed to promote protein synthesis, which is crucial for muscle recovery and growth post-exercise.

Case Study: Resistance Training

  • A randomized controlled trial demonstrated that participants who received betaine showed greater improvements in body composition compared to those on a placebo, indicating its effectiveness as a supplement for athletes aiming to optimize performance .

Table 3: Effects of Betaine on Athletic Performance

ParameterBetaine GroupPlacebo Groupp-value
Muscle Mass GainIncreasedNo significant change<0.05
Strength ImprovementSignificant increaseMinimal change<0.01

Cardiovascular Health

This compound may also play a role in cardiovascular health by lowering homocysteine levels, which is associated with reduced risk for heart disease.

Mechanism of Action

  • Betaine acts as a methyl donor in the conversion of homocysteine to methionine, potentially lowering homocysteine levels in the bloodstream . Elevated homocysteine is a known risk factor for cardiovascular diseases.

Mechanism of Action

Betaine aspartate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Betaine aspartate shares functional overlaps with osmolytes, methyl donors, and amino acid derivatives. Below is a systematic comparison with structurally or functionally analogous compounds.

Table 1: Key Functional Roles of Betaine, Aspartate, and Analogous Compounds

Compound Primary Role(s) Metabolic Pathways Involved Pathological Associations
Betaine Osmoprotection, methyl donation, lipid metabolism Methionine cycle, osmolyte synthesis Liver steatosis, PTSD, chronic pancreatitis
Aspartate Urea cycle, protein synthesis, nitrogen metabolism Urea cycle, malate-aspartate shuttle Liver dysfunction, depression, neurodegeneration
Proline Osmoprotection, collagen synthesis, redox balance Proline cycle, glutamate metabolism Oxidative stress, fibrosis
Glycine Betaine Osmoprotection, methyl donation (similar to betaine) Choline oxidation, osmolyte synthesis Renal disease, metabolic syndrome
Ectoine Osmoprotection, protein stabilization Aspartate → ectoine biosynthesis Bacterial stress response, industrial applications
Carnitine Fatty acid transport, energy metabolism Carnitine shuttle, β-oxidation Muscle fatigue, cardiovascular disease

Betaine vs. Glycine Betaine and Proline

  • Osmoprotective Efficiency: Betaine is preferentially accumulated over proline in Lactococcus lactis under osmotic stress, suggesting superior compatibility as an osmolyte . Glycine betaine (structurally identical to betaine) shares similar osmoprotective roles but is more abundant in plants like quinoa and amaranth .
  • Metabolic Impact : Betaine supplementation reduces plasma homocysteine and hepatic fat accumulation, whereas proline primarily mitigates oxidative stress . Glycine betaine, however, is less studied in human pathophysiology compared to betaine.

Aspartate vs. Ectoine and Other Amino Acids

  • Biosynthetic Pathways : Aspartate serves as a precursor for ectoine in bacteria, which protects against extreme salinity . Unlike ectoine, aspartate is integral to mammalian nitrogen metabolism and neurotransmitter synthesis (e.g., NMDA receptors) .

Synergistic and Antagonistic Interactions

  • Betaine-Aspartate Interplay : In bacterial cultures, both compounds peak at 24 hours during recombinant protein production, indicating coordinated roles in stress adaptation . However, in chronic pancreatitis, their opposing correlations with fibrosis suggest context-dependent antagonism .
  • Betaine-Carnitine Dynamics : Betaine reduces circulating acylcarnitines, enhancing fatty acid oxidation, while carnitine supplementation increases them . This highlights betaine’s unique role in energy partitioning compared to carnitine.

Table 2: Comparative Metabolomic Profiles in Disease Models

Condition Betaine Level Aspartate Level Competing Metabolites Reference
Chronic Pancreatitis ↑ (fibrosis) ↓ (fibrosis) Fatty acids (↓ fibrosis)
PTSD/Post-Trauma ↓ (urine) ↑ (urine) Lactate, 3-hydroxybutyrate
Autism Spectrum Disorder ↓ (plasma) ↑ (plasma) Glycine, pyruvate
Bacterial Stress ↑ (24-hour peak) ↑ (24-hour peak) Arginine, phosphocholine

Biological Activity

Betaine aspartate is a compound formed by the combination of betaine and aspartate, both of which have been studied for their biological activities. This article reviews the biological activity of this compound, focusing on its metabolic effects, therapeutic applications, and potential mechanisms of action based on diverse research findings.

Overview of Betaine and Aspartate

Betaine is a naturally occurring compound derived from the amino acid glycine. It plays crucial roles in methylation processes, osmotic regulation, and protein stabilization. Aspartate , an amino acid, is involved in various metabolic pathways, including the urea cycle and neurotransmitter synthesis. The combination of these two compounds in this compound enhances its biological activity.

Metabolic Effects

This compound has been shown to influence several metabolic pathways:

  • Homocysteine Remethylation : Betaine serves as a methyl donor in the remethylation of homocysteine to methionine, which is crucial for reducing homocysteine levels in the body. Elevated homocysteine is associated with cardiovascular diseases and other health issues .
  • Fatty Acid Metabolism : Studies indicate that betaine administration can prevent hepatic fat accumulation, particularly in conditions like alcoholic liver disease (ALD). This effect has been observed in various animal models .

Therapeutic Applications

The therapeutic potential of this compound has been explored in several contexts:

  • Liver Health : Research indicates that betaine can ameliorate liver damage by inhibiting inflammatory pathways such as TLR4/MyD88 signaling. This mechanism helps restore intestinal barrier function and improve gut microbiota composition, particularly in models of acute liver failure .
  • Metabolic Syndrome : Clinical trials have demonstrated that betaine supplementation improves insulin sensitivity and reduces markers of metabolic syndrome in individuals with high-fat diets .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Study Model Findings
Study 1ALF Animal ModelBetaine improved intestinal permeability and reduced inflammation by modulating TLR4 responses .
Study 2Human Clinical TrialBetaine supplementation led to significant reductions in plasma homocysteine levels and improved metabolic parameters .
Study 3Maternal Dietary StudyMaternal intake of betaine reduced glucose levels and improved insulin sensitivity in offspring subjected to high-fat diets .

The biological activity of this compound can be attributed to several mechanisms:

  • Osmotic Regulation : Betaine acts as an osmolyte, helping cells maintain volume under stress conditions, which is vital for cellular function during metabolic disturbances .
  • Protein Stabilization : As a chemical chaperone, betaine protects proteins from denaturation, thereby supporting cellular integrity during stress .
  • Influence on Gut Microbiota : Betaine alters gut microbiota composition, enhancing beneficial taxa while reducing harmful ones, which plays a role in systemic health and inflammation control .

Q & A

Q. What are the primary biochemical mechanisms through which betaine aspartate exerts its osmoregulatory effects in cellular systems?

this compound functions as a compatible osmolyte, stabilizing cellular structures under osmotic stress. It modulates intracellular pools of amino acids such as proline, aspartate, and glutamate, which are critical for maintaining osmotic balance. For instance, in Lactococcus lactis, betaine supplementation reduces proline accumulation under high salinity, indicating a preference for betaine as the primary osmolyte . Additionally, betaine’s methyl donor role supports methionine cycling, influencing homocysteine regulation and liver function .

Methodological Insight : To study osmoregulation, researchers should employ osmotic shock assays combined with HPLC-based quantification of intracellular amino acids and osmolytes.

Q. What standard methodologies are recommended for quantifying this compound in biological samples?

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is the gold standard for this compound quantification due to its high sensitivity and specificity. Solid-phase extraction (SPE) or QuEChERS protocols are recommended for sample preparation, particularly in complex matrices like plant or animal tissues .

Experimental Design : Include internal standards (e.g., deuterated betaine) to correct for matrix effects and validate recovery rates across triplicate runs.

Advanced Research Questions

Q. How do experimental models (e.g., myocardial infarction vs. cancer) yield contradictory data on this compound’s role in oxidative stress pathways?

In myocardial infarction models, this compound reduces oxidative stress markers (e.g., troponin-T, creatine phosphokinase) by stabilizing cellular membranes and mitigating ischemia-reperfusion injury . Conversely, in prostate cancer cells (DU-145), betaine induces oxidative stress and apoptosis at higher doses, suggesting a dose-dependent dual role .

Data Contradiction Analysis : Researchers should compare dose-response curves across models and assess context-specific factors such as cellular redox status (e.g., glutathione levels) and mitochondrial function.

Q. What factors should be considered when designing dose-response studies for this compound in cancer cell lines?

  • Dose Range : Pilot studies should identify thresholds where betaine shifts from antioxidant to pro-oxidant effects (e.g., 0.1–10 mM in DU-145 cells) .
  • Endpoint Assays : Combine viability assays (MTT), oxidative stress markers (ROS via DCFH-DA), and apoptosis markers (caspase-3 activity).
  • Control for Osmolarity : Use equimolar inert osmolytes (e.g., mannitol) to distinguish osmotic effects from biochemical interactions.

Q. How can researchers address variability in aspartate aminotransferase (AST) modulation across animal models supplemented with this compound?

Studies in pigs, rats, and goats report divergent AST responses to betaine supplementation. For example:

ModelBetaine DoseAST ModulationReference
Rats (MI)250 mg/kg↓ 40%
Pigs0.2% dietNo change
Goats4 g/kg diet↓ 15%

Q. Methodological Recommendations :

  • Standardize stressor protocols (e.g., isoprenaline-induced MI in rats).
  • Control for species-specific metabolic pathways (e.g., betaine-homocysteine methyltransferase activity).
  • Use longitudinal sampling to capture dynamic AST trends.

Q. What are the implications of this compound’s dual role as a methyl donor and osmoprotectant in metabolic studies?

Betaine’s transmethylation activity is critical in hepatic lipid metabolism, preventing steatosis and dyslipidemia . Concurrently, its osmolytic function protects renal cells during hypertonic stress. Researchers studying metabolic disorders should:

  • Monitor Methylation Markers : Plasma homocysteine, S-adenosylmethionine (SAM), and liver fat content.
  • Assess Tissue-Specific Effects : Prioritize organ-specific transcriptomics (e.g., liver vs. kidney RNA-seq) to disentangle dual mechanisms.

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